1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a pyrazole ring and a carboxylic acid functional group. This compound is of significant interest in various scientific fields, particularly in medicinal chemistry and materials science. The presence of the fluorine and nitro substituents on the phenyl ring enhances its chemical reactivity and potential biological activity.
The synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves several key steps:
These steps may involve various reagents such as sodium ethoxide or N,N’-dicyclohexylcarbodiimide (DCC) as coupling agents .
The molecular formula for 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid is C10H6FN3O4. The compound features:
The InChI string for this compound is InChI=1S/C10H6FN3O4/c11-6-2-3-8(9(13)14)10(15)12-5-1-4-7(6)16/h2-5,12H,1H2,(H,13,14)
which provides detailed structural information .
1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid can participate in several chemical reactions:
These reactions are significant for modifying the compound's properties for various applications in medicinal chemistry and materials science .
The mechanism of action for compounds like 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. The specific interactions depend on the substituents present:
Research indicates that derivatives of pyrazole compounds can exhibit significant biological activity, including anti-inflammatory and antimicrobial effects .
1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid exhibits several notable physical properties:
Chemical properties include:
The presence of functional groups like nitro and carboxylic acid influences both solubility and reactivity .
The applications of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid are diverse:
The pyrazole-carboxylic acid motif represents a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic ring featuring two adjacent nitrogen atoms and a carboxylic acid functionality at the C3 position. This arrangement confers unique electronic properties and hydrogen-bonding capabilities, enabling versatile interactions with biological targets [6]. The carboxylic acid group serves as a critical pharmacophore, facilitating ionic bonds with basic amino acid residues (e.g., lysine, arginine) and coordination with metal ions in enzyme active sites. Simultaneously, the pyrazole nitrogen atoms participate in dipole-dipole interactions and serve as hydrogen bond acceptors, enhancing target binding affinity [7]. This dual functionality underpins the scaffold's prominence in designing bioactive molecules with optimized pharmacokinetic profiles.
Structurally, the pyrazole ring exhibits tautomeric flexibility, existing as either 1H- or 2H-tautomers, which influences electron distribution and molecular conformation. This adaptability allows fine-tuning of electronic properties through N1-substitution, a strategy employed to modulate bioavailability and metabolic stability. The planar aromatic system enables π-π stacking interactions with aromatic residues in protein binding pockets, further enhancing target engagement [3]. These characteristics collectively position pyrazole-carboxylic acids as versatile building blocks for rational drug design.
Table 1: Clinically Approved Pyrazole-Containing Drugs Demonstrating Scaffold Versatility
Drug Name | Therapeutic Category | Key Structural Features | Biological Target |
---|---|---|---|
Celecoxib | Nonsteroidal Anti-inflammatory | 1,5-Diaryl pyrazole with sulfonamide | Cyclooxygenase-2 (COX-2) |
Crizotinib | Antineoplastic | 3-Pyridylpyrazole core | ALK/ROS1 tyrosine kinases |
Pralsetinib | Antineoplastic | Pyrazole carboxamide linker | RET tyrosine kinase |
Rimonabant | Anti-obesity (withdrawn) | 1,5-Diaryl pyrazole with carboxamide | Cannabinoid CB1 receptor |
Fomepizole | Antidote | Unsubstituted pyrazole | Alcohol dehydrogenase |
Recent synthetic advances have expanded access to complex pyrazole-carboxylic acid derivatives. Microwave-assisted synthesis has emerged as a particularly efficient method, significantly reducing reaction times (from hours to minutes) while improving yields and regioselectivity. For instance, pyrazole carbaldehydes synthesized via Vilsmeier-Haack reactions undergo Knoevenagel condensation with cyanoacetic acid to yield acrylic acid derivatives with precise stereochemical control (confirmed by X-ray crystallography as E-configuration) [1]. Mechanochemical approaches using grinding techniques provide sustainable alternatives under solvent-free conditions, aligning with green chemistry principles [3]. These methodologies enable rapid generation of diverse analogs for structure-activity relationship (SAR) studies.
In oncology, pyrazole-carboxylic acid derivatives demonstrate multitargeting capabilities. Molecular docking studies reveal their interactions with critical oncogenic targets:
The compound 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid exemplifies strategic scaffold functionalization. Its 4-fluoro-2-nitrophenyl substituent at N1 enhances target specificity, while the carboxylic acid at C3 provides anchor points for protein interactions. This configuration demonstrates improved metabolic stability in human liver microsomes compared to non-carboxylated analogs, attributed to reduced cytochrome P450-mediated oxidation [1]. Additionally, the scaffold maintains favorable physicochemical properties (cLogP ≈ 2.1, TPSA ≈ 80 Ų) that balance membrane permeability and aqueous solubility, addressing common challenges in CNS drug development [7].
The strategic incorporation of fluorine and nitro groups into pharmaceutical scaffolds represents a sophisticated approach to modulating drug-like properties. In 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid, these substituents synergistically enhance electronic effects, binding affinity, and metabolic resistance, transforming the base scaffold into a more effective pharmacophore.
Fluorine's Electronic and Steric Influence
The fluorine atom at the para-position of the phenyl ring exerts powerful electron-withdrawing effects (-σI = 0.52, -σR = 0.43) that polarize the aromatic system. This polarization:
Fluorine's compact atomic radius (van der Waals radius ≈ 1.47 Å) permits isosteric replacement of hydrogen without significant steric perturbation. This substitution dramatically improves metabolic stability by blocking para-hydroxylation pathways—a common cytochrome P450-mediated degradation route for phenyl rings. Fluorine's strong C-F bond (bond dissociation energy ≈ 116 kcal/mol) further resists oxidative cleavage, extending plasma half-life [5].
Nitro Group's Dual Role in Binding and Reactivity
The ortho-nitro substituent (-NO₂) provides exceptional electronic modulation through strong resonance withdrawal (-σR = 0.16) and induction effects (-σI = 0.65). This electron deficiency:
Table 2: Electronic and Steric Effects of Substituents in Pyrazole-Carboxylic Acid Derivatives
Substituent | Position | σₚ (Resonance) | σₘ (Induction) | Hydrogen Bond Capacity | Metabolic Impact |
---|---|---|---|---|---|
-F | para | 0.15 | 0.34 | Weak acceptor | Blocks para-hydroxylation |
-NO₂ | ortho | 0.16 | 0.71 | Strong acceptor | Enables nitroreductase targeting |
-COOH | C3-pyrazole | N/A | N/A | Donor/acceptor pair | Enhances solubility, protein binding |
Quantum mechanical calculations (DFT at B3LYP/6-311G* level) demonstrate the *ortho-nitro group's conformational influence: it forces the phenyl ring 45° out-of-plane relative to the pyrazole, creating a buttressing effect that preorganizes the molecule for target binding. This conformation reduces the entropic penalty upon protein binding by ≈3.2 kcal/mol compared to planar analogs [5]. Additionally, the nitro group serves as a hydrogen bond acceptor for backbone amide protons in enzyme active sites, with calculated binding energies of -4.7 kcal/mol in molecular dynamics simulations [4].
Synthetic Applications and Reactivity
The electron-deficient aromatic system created by fluorine and nitro substituents enables regioselective transformations:
In biological systems, the nitro group undergoes enzymatic reduction to nitro radical anions (NO₂•⁻) by NADPH-dependent reductases, generating redox-active species that induce oxidative stress in hypoxic tumor cells. This bioreductive activation enables selective cytotoxicity in malignant tissues [4] [5]. Fluorine's hyperconjugative effects further stabilize transition states during enzyme inhibition, as observed in carbonic anhydrase II complexes where fluorine improves inhibitor binding (ΔG = -9.2 kcal/mol) by 0.7 kcal/mol versus non-fluorinated analogs [5].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2